1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene
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Overview
Description
1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene is an aromatic compound with a benzene ring substituted by bromine, chlorine, two methyl groups, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Bromination: Introduction of a bromine atom using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Chlorination: Introduction of a chlorine atom using chlorine (Cl₂) with a catalyst like iron(III) chloride (FeCl₃).
Methylation: Introduction of methyl groups using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) via Friedel-Crafts alkylation.
Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (nitro and halogens).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH₃) in methanol.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products:
Amino Derivatives: From reduction of the nitro group.
Carboxylic Acids: From oxidation of the methyl groups.
Scientific Research Applications
1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack, while the halogens (bromine and chlorine) can participate in various substitution reactions.
Comparison with Similar Compounds
- 1-Bromo-4-chloro-2-nitrobenzene
- 1-Bromo-4-chloro-3,5-dimethylbenzene
- 1-Bromo-4-chloro-3,5-dimethyl-2-aminobenzene
Uniqueness: 1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C8H7BrClNO2 |
---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
1-bromo-4-chloro-3,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C8H7BrClNO2/c1-4-3-6(9)8(11(12)13)5(2)7(4)10/h3H,1-2H3 |
InChI Key |
GVWVWMPUINCHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)[N+](=O)[O-])Br |
Origin of Product |
United States |
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